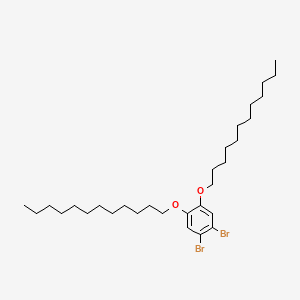
Benzene, 1,2-dibromo-4,5-bis(dodecyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,2-dibromo-4,5-bis(dodecyloxy)- is a brominated aromatic compound with the molecular formula C26H44Br2O2. This compound is characterized by the presence of two bromine atoms and two dodecyloxy groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-dibromo-4,5-bis(dodecyloxy)- typically involves the bromination of a precursor compound, such as a dodecyloxy-substituted benzene derivative. The reaction is carried out under controlled conditions using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of Benzene, 1,2-dibromo-4,5-bis(dodecyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final compound is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,2-dibromo-4,5-bis(dodecyloxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Dehalogenated benzene derivatives.
Scientific Research Applications
Benzene, 1,2-dibromo-4,5-bis(dodecyloxy)- is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of complex organic molecules and polymers.
Biology: In the study of brominated compounds’ effects on biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,2-dibromo-4,5-bis(dodecyloxy)- involves its interaction with molecular targets through its bromine atoms and dodecyloxy groups. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the dodecyloxy groups can influence the compound’s solubility and reactivity. The pathways involved include the formation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dibromo-2,5-bis(decyloxy)benzene
- 1,2-Dibromo-4,5-dimethylbenzene
- 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene
Uniqueness
Benzene, 1,2-dibromo-4,5-bis(dodecyloxy)- is unique due to its specific substitution pattern and the presence of long dodecyloxy chains This gives it distinct chemical and physical properties compared to other brominated benzene derivatives
Properties
CAS No. |
114364-55-5 |
|---|---|
Molecular Formula |
C30H52Br2O2 |
Molecular Weight |
604.5 g/mol |
IUPAC Name |
1,2-dibromo-4,5-didodecoxybenzene |
InChI |
InChI=1S/C30H52Br2O2/c1-3-5-7-9-11-13-15-17-19-21-23-33-29-25-27(31)28(32)26-30(29)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
InChI Key |
YVWBCZNRAMZPOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1OCCCCCCCCCCCC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















